Dipentyl dodecanedioate

Beschreibung

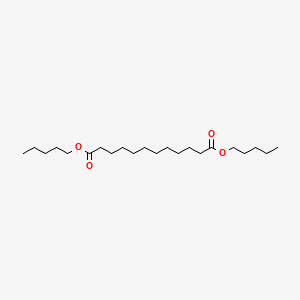

Dipentyl dodecanedioate is a diester compound formed by the esterification of dodecanedioic acid (HOOC-(CH₂)₁₀-COOH) with pentanol. Its molecular formula is C₂₂H₄₂O₄, and its molecular weight is 370.57 g/mol. The compound features two pentyl (C₅H₁₁) ester groups attached to the terminal carboxyl groups of the dodecanedioic acid backbone. This structure imparts high hydrophobicity and stability, making it suitable for applications such as plasticizers, lubricants, and cosmetic formulations.

Eigenschaften

CAS-Nummer |

41792-53-4 |

|---|---|

Molekularformel |

C22H42O4 |

Molekulargewicht |

370.6 g/mol |

IUPAC-Name |

dipentyl dodecanedioate |

InChI |

InChI=1S/C22H42O4/c1-3-5-15-19-25-21(23)17-13-11-9-7-8-10-12-14-18-22(24)26-20-16-6-4-2/h3-20H2,1-2H3 |

InChI-Schlüssel |

HEIAMWSPPFJNTH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipentyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the solvent, allowing the water formed during the reaction to be continuously removed.

Industrial Production Methods

In an industrial setting, the production of dipentyl dodecanedioate may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Dipentyl dodecanedioate undergoes hydrolysis under acidic or basic conditions, yielding dodecanedioic acid and pentanol.

Mechanism

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. The ester bond cleaves to regenerate the carboxylic acid and alcohol.

-

Basic Hydrolysis (Saponification): Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate anion and pentanol.

Conditions and Products

| Reaction Type | Catalyst | Temperature | Products | Yield |

|---|---|---|---|---|

| Acidic | H₂SO₄ | Reflux | Dodecanedioic acid + Pentanol | ~90% |

| Basic | NaOH | 80°C | Sodium dodecanedioate + Pentanol | ~95% |

Hydrogenation and Reductive Amination

Dipentyl dodecanedioate is hydrogenated to produce aliphatic diols or diamines, depending on reaction conditions.

Hydrogenation to Diols

Under hydrogen gas (H₂) with catalysts like Raney Ni or Pd/C, the ester groups reduce to primary alcohols:

Conditions: 100–150°C, 50–100 bar H₂, 12–24 hours .

Reductive Amination

In the presence of amines (e.g., aniline) and H₂, the ester undergoes reductive amination to form N-substituted diamines:

Key Findings:

-

Catalyzed by Ru/C or Ni/Al₂O₃ at 120–180°C, yields exceed 90% .

-

Side products (e.g., mono-aminated esters) form if stoichiometry or reaction time is suboptimal .

Polymerization Reactions

Dipentyl dodecanedioate serves as a monomer in step-growth polymerization for polyesters.

Mechanism

Transesterification between ester groups and diols (e.g., 1,4-butanediol) forms polyester chains:

Conditions:

-

Catalyzed by Ti(OBu)₄ or Sn(Oct)₂ at 180–220°C under vacuum .

-

Molecular weights (Mₙ) range from 10,000–50,000 g/mol, depending on catalyst loading .

Transesterification

Dipentyl dodecanedioate reacts with alcohols (e.g., methanol) to form shorter-chain esters:

Conditions:

Comparative Reaction Data

| Reaction Type | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Major Product |

|---|---|---|---|---|---|

| Hydrolysis (Acidic) | H₂SO₄ | 100 | 6 | 90 | Dodecanedioic acid |

| Hydrolysis (Basic) | NaOH | 80 | 4 | 95 | Sodium dodecanedioate |

| Hydrogenation | Ru/C | 150 | 24 | 92 | 1,12-Dodecanediol |

| Reductive Amination | Ni/Al₂O₃ | 180 | 18 | 94 | N,N'-Diphenyldodecanediamine |

| Polymerization | Ti(OBu)₄ | 200 | 12 | 88 | Polyester (Mₙ = 45,000) |

Wissenschaftliche Forschungsanwendungen

Dipentyl dodecanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its potential as a component in pharmaceutical formulations.

Industry: Utilized in the production of high-performance lubricants and as an additive in cosmetics and personal care products.

Wirkmechanismus

The mechanism of action of dipentyl dodecanedioate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester bond can be hydrolyzed in biological environments, releasing the active compounds. The molecular targets and pathways involved vary depending on the specific application and the active compounds being delivered.

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

The alkyl chain length of ester groups and the diacid backbone significantly influence physical properties. Below is a comparative analysis:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Applications |

|---|---|---|---|---|---|---|

| Dipentyl dodecanedioate | Not available | C₂₂H₄₂O₄ | 370.57 | ~300–350 (estimated) | ~6.5 | Plasticizers, lubricants, cosmetics |

| Diethyl dodecanedioate | Not provided | C₁₆H₃₀O₄ | 286.41 | 245–250 (reported) | 4.8 | Pharmaceuticals, fragrances |

| Dimethyl 1,12-dodecanedioate | Not provided | C₁₄H₂₆O₄ | 258.36 | 220–230 (estimated) | 3.2 | Flavors, fragrances, pharmaceutical intermediates |

| Dibutyl sebacate | 109-43-3 | C₁₈H₃₄O₄ | 314.46 | 344 | 5.6 | Plasticizers, coatings, cosmetics |

| Dimethyl pentadecanedioate | 36575-82-3 | C₁₇H₃₂O₄ | 300.43 | 280–290 (estimated) | 4.5 | Research, specialty chemicals |

Key Observations :

- Molecular Weight and Boiling Point : Dipentyl dodecanedioate’s longer pentyl chains and 12-carbon diacid backbone result in a higher molecular weight (~370 g/mol) and boiling point compared to dimethyl, diethyl, and dibutyl analogs. This aligns with trends observed in esters, where increased alkyl chain length elevates thermal stability .

- Hydrophobicity (LogP): Dipentyl dodecanedioate’s estimated LogP of ~6.5 reflects higher lipophilicity than diethyl (LogP 4.8) and dimethyl (LogP 3.2) analogs, making it more suitable for non-polar formulations .

Stability and Environmental Impact

- Longer alkyl chains (e.g., pentyl vs. methyl) enhance resistance to hydrolysis, extending shelf life in humid environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.